molecular formula C6H7BrN2OS B8685049 N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide

Cat. No.: B8685049
M. Wt: 235.10 g/mol
InChI Key: YQXNGIIAPUZDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound with the molecular formula C6H7BrN2OS It is characterized by the presence of a bromothiazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide typically involves the reaction of 5-bromothiazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiazole ring to a thiazoline ring.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromothiazol-2-yl)acetamide
  • N-(5-Bromothiazol-2-yl)imino)methyl)phenol
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the N-methylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide

InChI

InChI=1S/C6H7BrN2OS/c1-4(10)9(2)6-8-3-5(7)11-6/h3H,1-2H3

InChI Key

YQXNGIIAPUZDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.9 g (14 mmol) of potassium carbonate and 3.94 ml (63.3 mmol) of methyl iodide are added to a solution of 2.8 g (12.7 mmol) of N-(5-bromothiazol-2-yl)acetamide in 50 ml of acetone. The reaction medium is refluxed for 3 hours. After addition of water, the reaction medium is extracted with ethyl acetate. The organic phase is washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with a 7/3 heptane/ethyl acetate mixture. 1.1 g (36%) of N-(5-Bromothiazol-2-yl)-N-methylacetamide are obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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